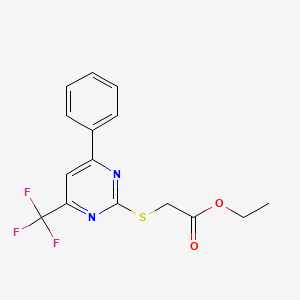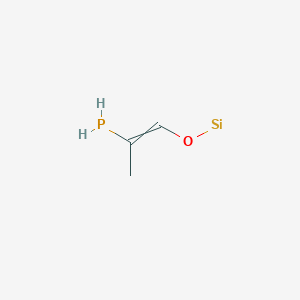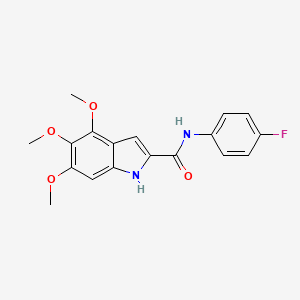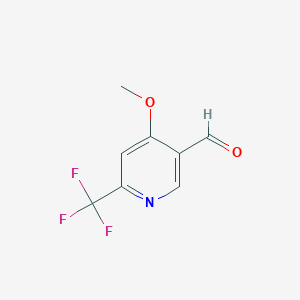
4-Methoxy-6-(trifluoromethyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol It is a derivative of nicotinaldehyde, characterized by the presence of methoxy and trifluoromethyl groups on the pyridine ring
Preparation Methods
One common method involves the reaction of 4-methoxy-3-nitropyridine with trifluoromethyl iodide in the presence of a base, followed by reduction of the nitro group to an amine and subsequent oxidation to the aldehyde . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-Methoxy-6-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include the corresponding alcohols, acids, and substituted derivatives.
Scientific Research Applications
4-Methoxy-6-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the methoxy and trifluoromethyl groups can enhance its binding affinity and specificity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target, but generally involve inhibition or activation of enzymatic activity or receptor signaling .
Comparison with Similar Compounds
4-Methoxy-6-(trifluoromethyl)nicotinaldehyde can be compared with other similar compounds, such as:
6-Methoxy-4-(trifluoromethyl)nicotinaldehyde: Similar structure but different positioning of the methoxy group.
4-(Trifluoromethyl)nicotinaldehyde: Lacks the methoxy group, which can affect its chemical properties and reactivity.
6-(Trifluoromethyl)nicotinaldehyde: Similar structure but lacks the methoxy group, leading to different chemical behavior.
The uniqueness of this compound lies in the combination of the methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1196153-81-7 |
|---|---|
Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
4-methoxy-6-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO2/c1-14-6-2-7(8(9,10)11)12-3-5(6)4-13/h2-4H,1H3 |
InChI Key |
LKSHIXOTMUOVDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


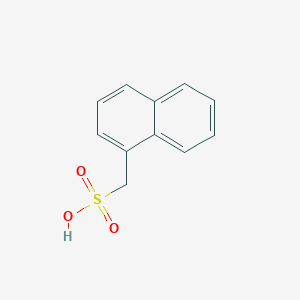

![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)-](/img/structure/B14165951.png)
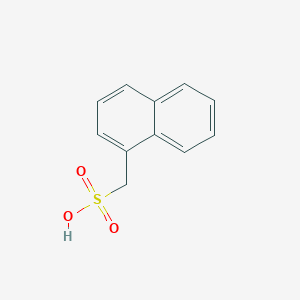
![(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14165977.png)
![Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14165984.png)
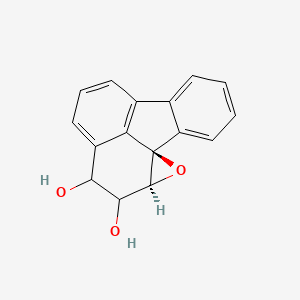
![methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14165991.png)
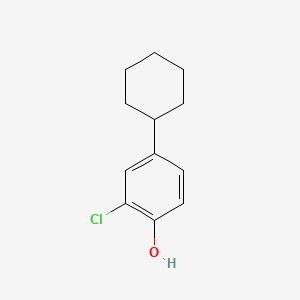
![6-[2-(2-methoxyphenoxy)ethyl]-7,10-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14166001.png)

